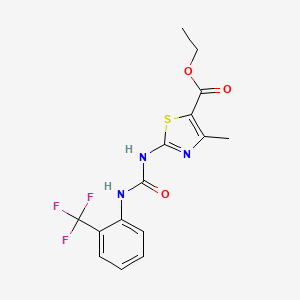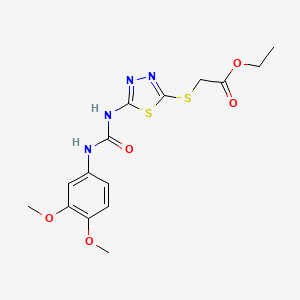
Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the thiadiazole ring might participate in electrophilic substitution reactions, and the urea group could react with acids or bases .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Agents : A study by Shkair, Shakya, Raghavendra, and Naik (2016) explored the synthesis and pharmacological evaluation of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro anti-inflammatory activity and analgesic properties, highlighting their potential in pain and inflammation management (Shkair et al., 2016).
Plant Growth Regulation : Xin-jian, Xian-sheng, and Sheng (2006) synthesized N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas and found that some of these compounds exhibit good activity as plant growth regulators. This suggests their potential use in agricultural applications (Song Xin-jian et al., 2006).
Inhibitory Activities Against Plant Pests : Wang, Zheng, Liu, and Chen (2010) conducted a study on Ethyl 2-amino-5-ethylthiophene-3-carboxylate derivatives, revealing their excellent inhibitory activities against certain plant pests at specific dosages. This positions them as potential candidates for pest control in agriculture (Tao Wang et al., 2010).
Antimicrobial Activities : A study by Wardkhan, Youssef, Hamed, and Ouf (2008) found that ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its derivatives possess antimicrobial activities against various bacterial and fungal strains. This indicates their potential use in the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Antioxidant Properties : Zhang, Liao, Moore, Wu, and Wang (2009) isolated and identified several phenolic compounds from Juglans regia kernels, such as ethyl gallate, with significant antioxidant activities. This research highlights the potential of these compounds in health and nutrition applications (Zijia Zhang et al., 2009).
Cytotoxic and Anticancer Potential : Research by Danagoudar, Joshi, Ravi, Kumar, and Ramesh (2018) on the ethyl acetate extracts of endophytic fungi revealed cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Ananda Danagoudar et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-4-24-12(20)8-25-15-19-18-14(26-15)17-13(21)16-9-5-6-10(22-2)11(7-9)23-3/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIJOVYTIUUIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)

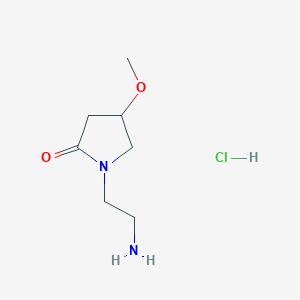
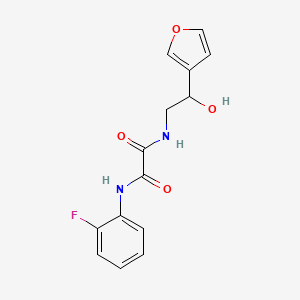
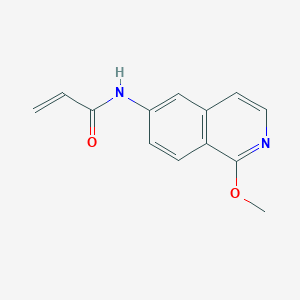
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)
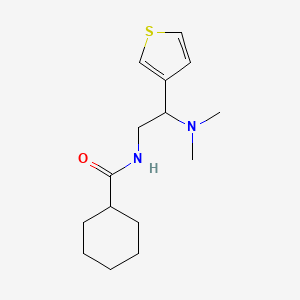
![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
